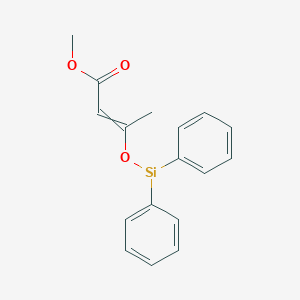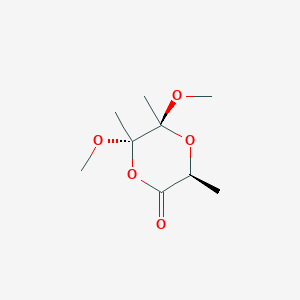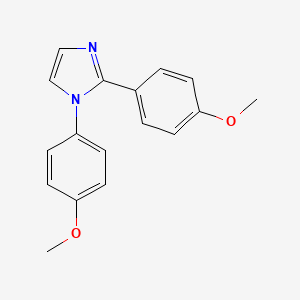
L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine is a synthetic peptide composed of five amino acids: tyrosine, asparagine, proline, methionine, and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (methionine, proline, asparagine, and tyrosine) are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine can undergo various chemical reactions, including:
Oxidation: The methionine residue is susceptible to oxidation, forming methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the tyrosine residue, where the phenolic hydroxyl group can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like diazonium salts can be used for electrophilic aromatic substitution at the tyrosine residue.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to form hydrogen bonds and hydrophobic interactions, facilitating its binding to target molecules. The presence of methionine and tyrosine residues can also contribute to redox reactions and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosyl-L-prolyl-L-asparaginyl-L-glycine: A tetrapeptide with similar amino acid composition but lacking methionine.
L-Asparaginyl-L-prolyl-L-valyl-L-tyrosine: Another peptide with a different sequence but containing tyrosine and asparagine residues.
Uniqueness
L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine is unique due to the presence of methionine, which introduces additional chemical reactivity through oxidation and reduction reactions. This makes it a valuable tool for studying redox biology and developing redox-sensitive biomaterials.
Eigenschaften
CAS-Nummer |
915780-15-3 |
|---|---|
Molekularformel |
C25H36N6O8S |
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H36N6O8S/c1-40-10-8-17(23(37)28-13-21(34)35)29-24(38)19-3-2-9-31(19)25(39)18(12-20(27)33)30-22(36)16(26)11-14-4-6-15(32)7-5-14/h4-7,16-19,32H,2-3,8-13,26H2,1H3,(H2,27,33)(H,28,37)(H,29,38)(H,30,36)(H,34,35)/t16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
SKDGFVUCJTUSIE-VJANTYMQSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)


![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)

![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)


![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)
![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)
![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)
